molecular formula C11H16N2O2 B7460063 4-(aminomethyl)-N-(2-methoxyethyl)benzamide

4-(aminomethyl)-N-(2-methoxyethyl)benzamide

Cat. No. B7460063
M. Wt: 208.26 g/mol
InChI Key: QWPXNLHUJNNCKJ-UHFFFAOYSA-N
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Description

4-(aminomethyl)-N-(2-methoxyethyl)benzamide, also known as BML-284, is a small molecule inhibitor of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a transcription factor that plays a key role in adipocyte differentiation, glucose homeostasis, and lipid metabolism. Inhibition of PPARγ has been implicated in the treatment of obesity, type 2 diabetes, and other metabolic disorders. BML-284 has been identified as a potential therapeutic agent for these conditions and has been extensively studied in scientific research.

Mechanism of Action

4-(aminomethyl)-N-(2-methoxyethyl)benzamide acts as a selective inhibitor of PPARγ by binding to its ligand-binding domain and blocking its transcriptional activity. PPARγ regulates the expression of genes involved in adipocyte differentiation, lipid metabolism, and glucose homeostasis. Inhibition of PPARγ by 4-(aminomethyl)-N-(2-methoxyethyl)benzamide leads to the downregulation of these genes, resulting in the suppression of adipocyte differentiation and lipid accumulation, as well as the improvement of insulin sensitivity and glucose uptake.
Biochemical and physiological effects:
4-(aminomethyl)-N-(2-methoxyethyl)benzamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 4-(aminomethyl)-N-(2-methoxyethyl)benzamide inhibits adipocyte differentiation and lipid accumulation by suppressing the expression of genes involved in these processes. In addition, 4-(aminomethyl)-N-(2-methoxyethyl)benzamide has been shown to improve insulin sensitivity and glucose uptake in adipocytes by upregulating the expression of genes involved in glucose transport and metabolism.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(aminomethyl)-N-(2-methoxyethyl)benzamide in lab experiments is its selectivity for PPARγ, which allows for the specific inhibition of this transcription factor without affecting other signaling pathways. In addition, 4-(aminomethyl)-N-(2-methoxyethyl)benzamide has been shown to have a high potency and efficacy in inhibiting PPARγ, making it a useful tool for studying the role of this transcription factor in metabolic disorders. However, one limitation of using 4-(aminomethyl)-N-(2-methoxyethyl)benzamide in lab experiments is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for the study of 4-(aminomethyl)-N-(2-methoxyethyl)benzamide and its potential therapeutic applications. One direction is the development of more potent and selective PPARγ inhibitors based on the structure of 4-(aminomethyl)-N-(2-methoxyethyl)benzamide. Another direction is the investigation of the effects of 4-(aminomethyl)-N-(2-methoxyethyl)benzamide on other signaling pathways involved in metabolic disorders, such as the AMP-activated protein kinase (AMPK) pathway. Finally, the potential use of 4-(aminomethyl)-N-(2-methoxyethyl)benzamide in combination with other therapeutic agents for the treatment of metabolic disorders should be explored.

Synthesis Methods

The synthesis of 4-(aminomethyl)-N-(2-methoxyethyl)benzamide involves a multistep process starting with the reaction of 4-nitrobenzaldehyde with 2-methoxyethylamine to form the corresponding imine intermediate. The imine is then reduced with sodium borohydride to yield the amine intermediate, which is subsequently acylated with 4-formylbenzoic acid to form the final product.

Scientific Research Applications

4-(aminomethyl)-N-(2-methoxyethyl)benzamide has been extensively studied in scientific research for its potential therapeutic effects on metabolic disorders. In vitro studies have shown that 4-(aminomethyl)-N-(2-methoxyethyl)benzamide inhibits adipocyte differentiation and lipid accumulation, indicating its potential use in the treatment of obesity. In addition, 4-(aminomethyl)-N-(2-methoxyethyl)benzamide has been shown to improve insulin sensitivity and glucose uptake in adipocytes, suggesting its potential use in the treatment of type 2 diabetes.

properties

IUPAC Name

4-(aminomethyl)-N-(2-methoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-15-7-6-13-11(14)10-4-2-9(8-12)3-5-10/h2-5H,6-8,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWPXNLHUJNNCKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC=C(C=C1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Aminomethyl)-N-(2-methoxyethyl)benzamide

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